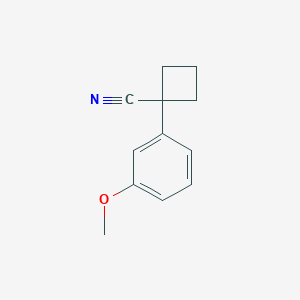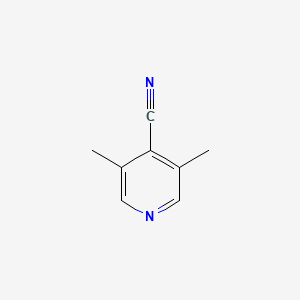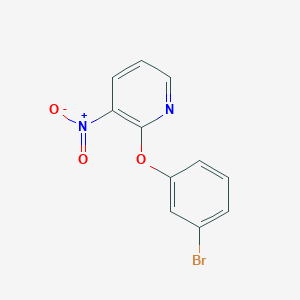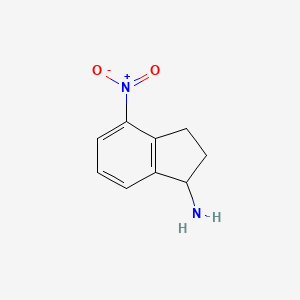
1-(3-甲氧基苯基)环丁烷腈
描述
1-(3-Methoxyphenyl)cyclobutanecarbonitrile, also known as 1-MPCBC, is a cyclic compound with a phenyl ring and a cyclobutane ring as its core. It is a versatile organic compound with a wide range of applications in the field of organic chemistry. The compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, natural products, and pharmaceuticals. It has also been used in the synthesis of organic catalysts, organic ligands, and organic dyes. In
科学研究应用
光化学反应和环加成
已经研究了1-(3-甲氧基苯基)环丁烷腈在各种光化学反应中的作用。例如,在极性溶剂中照射类似的腈化合物可能导致内部环丁烷加合物和氮丁二烯的形成,这对于研究光化学反应机制是重要的(Mella, Fasani, & Albini, 1991)。此外,类似于1-(3-甲氧基苯基)环丁烷腈的化合物可以发生[2 + 2]光环加成,展示了它们在合成化学中的潜力,正如Minter等人所描述的(2002)。
立体选择性和机理洞察
涉及环丁烷衍生物的反应的立体选择性是一个重要的研究领域。例如,Vassilikogiannakis、Hatzimarinaki和Orfanopoulos(2000)探讨了相关化合物的[2 + 2]光加成的立体化学方面,提供了关于这些反应机制和立体选择性的洞察。
合成应用
与1-(3-甲氧基苯基)环丁烷腈相关的化合物在合成化学中也具有重要意义。Fujiwara、Morita和Takeda(1989年)的研究展示了类似环丁酮衍生物在制备α-亚甲基-γ-丁酸内酯中的用途,突显了这些化合物在合成途径中的多功能性。
光物理行为
研究甲氧基苯基化合物的光物理行为,例如由Sakuragi等人(1990)调查的化合物,揭示了关于它们的电子性质和在材料科学中的潜在应用的重要信息。
分子结构分析
已经对类似于1-(3-甲氧基苯基)环丁烷腈的化合物进行了分子结构分析,以了解它们的晶体形态和分子相互作用。例如,Mantelingu等人(2007)关于相关化合物的晶体结构的研究提供了有价值的洞察,了解它们的分子排列和潜在应用。
属性
IUPAC Name |
1-(3-methoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRIOOSDBSHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596256 | |
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)cyclobutanecarbonitrile | |
CAS RN |
74205-15-5 | |
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)




![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)







![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)